molecular formula C9H13N3O B8469098 3-[(2-Pyridylmethyl)amino]propanamide

3-[(2-Pyridylmethyl)amino]propanamide

Cat. No.: B8469098
M. Wt: 179.22 g/mol
InChI Key: LJERIEZSFFLIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Pyridylmethyl)amino]propanamide is a propanamide derivative featuring a 2-pyridylmethylamino substituent. The compound’s core structure—a propanamide backbone with nitrogen-containing substituents—allows for versatile functionalization, making it a scaffold of interest in medicinal and materials chemistry .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(pyridin-2-ylmethylamino)propanamide

InChI

InChI=1S/C9H13N3O/c10-9(13)4-6-11-7-8-3-1-2-5-12-8/h1-3,5,11H,4,6-7H2,(H2,10,13)

InChI Key

LJERIEZSFFLIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of propanamide derivatives are highly dependent on their substituents. Below is a detailed comparison of structurally related compounds:

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Activities Reference ID
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide 2-Pyridyl group linked via pyrazole ring C₁₁H₁₂N₄O Coplanar pyridine-pyrazole rings; forms hydrogen-bonded chains (crystal structure)
N-(3,5-Dichlorobenzyl)-3-((4-oxo-1,4-dihydroquinazolin-2-yl)amino)propanamide 3,5-Dichlorobenzyl and quinazolinyl groups C₁₉H₁₆Cl₂N₄O₂ Targets methionyl-tRNA synthetase (MetRS) in Leishmania donovani; potential antiparasitic
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide 5-Chloropyridyl and methylthiourea groups C₁₀H₁₂ClN₅OS High free radical scavenging activity (IC₅₀: 12.3 µM)
3-{[2-(Diethylamino)ethyl]amino}propanamide Diethylaminoethyl group C₉H₂₁N₃O Used in coordination chemistry; forms stable metal complexes
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide 4-Chlorophenyl and trifluoroacetyl groups C₁₁H₁₀ClF₃N₂O₂ High molecular weight (294.66 g/mol); halogenated substituents enhance metabolic stability
3-[(2-Chloro-4-pyrimidinyl)amino]propanamide 2-Chloropyrimidinyl group C₇H₉ClN₄O Chloropyrimidine substituent may confer kinase inhibition potential

Key Research Findings

  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability and target binding, while nitrogen-rich substituents (e.g., pyridyl, pyrazole) improve solubility and bioavailability .
  • Crystallography : The pyridyl-pyrazole derivative () adopts a coplanar conformation (dihedral angle: 1.87°), facilitating intermolecular N–H···N/O interactions critical for crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.